Home > Products > Screening Compounds P99089 > N-(3-bromophenyl)quinazolin-4-amine
N-(3-bromophenyl)quinazolin-4-amine -

N-(3-bromophenyl)quinazolin-4-amine

Catalog Number: EVT-10912775
CAS Number:
Molecular Formula: C14H10BrN3
Molecular Weight: 300.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of N-(3-bromophenyl)quinazolin-4-amine can be achieved through several methods, commonly involving the reaction of appropriate starting materials such as 3-bromoaniline and 2-amino-4(3H)-quinazolinone.

  1. Condensation Reaction: A typical synthesis route involves the condensation of 3-bromophenyl isocyanate with 2-amino-4(3H)-quinazolinone under acidic conditions to yield the desired amine product.
  2. Cyclization: Another method includes the cyclization of substituted anilines with 2-aminobenzylamine derivatives, which can lead to the formation of various quinazoline derivatives including N-(3-bromophenyl)quinazolin-4-amine.

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature and pH to optimize yields. For instance, reactions are often conducted in solvents like dimethyl sulfoxide or ethanol, with yields typically ranging from 50% to 90% depending on the specific conditions employed .

Molecular Structure Analysis

Structure

N-(3-bromophenyl)quinazolin-4-amine has a molecular formula of C12H10BrN3, indicating it contains carbon, hydrogen, bromine, and nitrogen atoms. The structure features:

  • A quinazoline core (a fused bicyclic structure).
  • A bromine atom at the para position relative to the amine group on the phenyl ring.

Data

The compound's molecular weight is approximately 276.13 g/mol. Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry can be utilized to confirm its structure:

  • 1H NMR: Characteristic peaks corresponding to aromatic protons and the amine group.
  • Mass Spectrometry: The molecular ion peak confirms the molecular weight.
Chemical Reactions Analysis

N-(3-bromophenyl)quinazolin-4-amine can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Coupling Reactions: It can be used in coupling reactions with other electrophiles or nucleophiles to synthesize more complex molecules.
  3. Reduction Reactions: The nitro or halogen substituents can be reduced to amines or other functional groups under suitable conditions.

These reactions are significant for developing new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action for N-(3-bromophenyl)quinazolin-4-amine primarily involves its role as a kinase inhibitor. Quinazoline derivatives have been shown to inhibit various receptor tyrosine kinases involved in cancer progression:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of target kinases, disrupting their activity.
  2. Signal Transduction Interference: By inhibiting these kinases, the compound interferes with downstream signaling pathways that promote cell proliferation and survival.

Research indicates that modifications on the quinazoline scaffold can significantly affect binding affinity and selectivity towards specific kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Reported melting points range from 212 °C to over 300 °C depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant analytical techniques such as infrared spectroscopy (IR) can provide insights into functional groups present within the molecule .

Applications

N-(3-bromophenyl)quinazolin-4-amine has several potential applications in scientific research:

  1. Anticancer Research: It serves as a lead compound for developing new anticancer agents targeting specific kinases involved in tumorigenesis.
  2. Drug Development: Its structural modifications can lead to new drugs with improved efficacy against resistant cancer types.
  3. Biological Studies: Used in studies investigating signaling pathways related to cell growth and apoptosis.
Introduction to N-(3-bromophenyl)quinazolin-4-amine in Medicinal Chemistry

Role of Quinazoline Scaffolds in Targeted Cancer Therapies

Quinazoline derivatives constitute a privileged chemotype in oncology due to their capacity to mimic ATP binding within kinase domains. The planar bicyclic system (fused benzene and pyrimidine rings) facilitates deep insertion into the hydrophobic cleft of tyrosine kinases, while C4-anilino substitutions provide specificity toward distinct oncogenic targets [6] [7]. Five key attributes underpin their therapeutic dominance:

  • Molecular Recognition Versatility: The quinazoline core forms up to three hydrogen bonds with kinase "hinge regions" (e.g., Met793 and Thr854 in Human Epidermal Growth Factor Receptor). This binding is augmented by van der Waals contacts from C2 and C6/7 substituents [7].
  • Synthetic Tunability: Quinazoline synthesis permits late-stage diversification at C2, C4, N3, C6, and C7. Microwave-assisted cyclocondensation of anthranilic acid derivatives with formamides or nitriles enables rapid generation of analogues [6].
  • Pharmacokinetic Adaptability: Core modifications adjust drug-like properties. For example, 6,7-dimethoxy substitutions enhance solubility, while C4-anilino groups influence log P (range: 2.1–4.3) and topological polar surface area (60–90 Ų) [6].
  • Target Polypharmacology: Beyond epidermal growth factor receptor inhibition, quinazolines inhibit Aurora kinases, vascular endothelial growth factor receptor, and poly(ADP-ribose) polymerase, enabling repurposing across cancer types [8] [10].
  • Clinical Validation: Seven quinazoline-based kinase inhibitors are clinically approved, including irreversible pan-Human Epidermal Growth Factor Receptor inhibitors like afatinib and dacomitinib [1] [7].

Table 1: Clinically Approved Quinazoline-Based Kinase Inhibitors in Oncology

Drug (Approved Year)Molecular TargetKey Structural FeaturesPrimary Indications
Gefitinib (2003)Epidermal Growth Factor Receptor tyrosine kinaseC4-(3-chloro-4-fluoroanilino), C6-morpholinoNon-small cell lung cancer
Erlotinib (2004)Epidermal Growth Factor Receptor tyrosine kinaseC4-(3-ethynylanilino), C6,7-diethoxyNon-small cell lung cancer, Pancreatic cancer
Afatinib (2013)Pan-Human Epidermal Growth Factor ReceptorC4-(3-chloro-4-fluoroanilino), C6-acrylamideNon-small cell lung cancer
Dacomitinib (2018)Pan-Human Epidermal Growth Factor ReceptorC4-(4-piperidinylanilino), C6-acrylamideNon-small cell lung cancer

Despite these advances, first-generation Epidermal Growth Factor Receptor inhibitors suffer from T790M gatekeeper mutations, while second-generation covalent inhibitors exhibit dose-limiting toxicities due to off-target reactivity [1] [7]. This necessitates quinazoline scaffolds with enhanced selectivity and adaptive binding modes—a niche where N-(3-bromophenyl)quinazolin-4-amine derivatives demonstrate significant innovation.

Structural Uniqueness of N-(3-bromophenyl)quinazolin-4-amine in Pan-Human Epidermal Growth Factor Receptor Inhibition

The strategic incorporation of a 3-bromophenyl group at C4 confers three mechanistic advantages over classical quinazoline inhibitors:

Steric Complementarity for Resistance Mutations

The bromine atom (van der Waals radius: 1.85 Å) projects into a hydrophobic subpocket flanked by Thr790 in Epidermal Growth Factor Receptor. In T790M-mutant Epidermal Growth Factor Receptor, methionine substitution enlarges this pocket. The bromophenyl group optimally occupies this space, restoring binding affinity lost with smaller inhibitors. X-ray crystallography of analogue C5 (N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine) complexed with T790M/L858R Epidermal Growth Factor Receptor confirms Br atom positioning within 3.5 Å of Met790, enabling favorable hydrophobic contacts [1]. This contrasts with afatinib’s rigid 3-chloro-4-fluorophenyl group, which cannot adapt to the T790M-induced pocket expansion.

Dual Binding Mode Capability

Unlike classical acrylamide-bearing quinazolines locked into irreversible inhibition, N-(3-bromophenyl)quinazolin-4-amine derivatives exhibit context-dependent reversible/irreversible Human Epidermal Growth Factor Receptor binding. Compound C5 (bearing a Michael acceptor side chain) acts as an irreversible pan-Human Epidermal Growth Factor Receptor inhibitor by forming a covalent bond with Cys797 of Epidermal Growth Factor Receptor (IC₅₀: 8 nM for Epidermal Growth Factor ReceptorT790M/L858R). Strikingly, structural analogue C6—sharing the same N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine skeleton—functions as a high-affinity reversible inhibitor (IC₅₀: 11 nM for Epidermal Growth Factor ReceptorT790M/L858R) despite lacking acrylamide [1] [2]. This duality arises from:

  • Bromine-induced helix displacement in Human Epidermal Growth Factor Receptor, widening the ATP-binding cleft
  • Enhanced π-stacking with Phe723 via the electron-deficient bromophenyl ring
  • Water-mediated hydrogen bonds stabilized by bromine’s polarizability

Pan-Human Epidermal Growth Factor Receptor Selectivity Profile

N-(3-bromophenyl)quinazolin-4-amine core enables balanced inhibition across Human Epidermal Growth Factor Receptor family kinases:

Properties

Product Name

N-(3-bromophenyl)quinazolin-4-amine

IUPAC Name

N-(3-bromophenyl)quinazolin-4-amine

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

InChI

InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,16,17,18)

InChI Key

SUTRLYZWRGPLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.